6-Chloro-2-fluoro-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by the presence of a chlorine atom at the 6-position and a fluorine atom at the 2-position of the benzothiazole ring. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and materials science.
6-Chloro-2-fluoro-1,3-benzothiazole is synthesized from precursors such as 4-fluoroaniline and chlorobenzothiazole derivatives. It is classified as a benzothiazole derivative, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
The synthesis of 6-chloro-2-fluoro-1,3-benzothiazole typically involves several steps:
For instance, one method includes dissolving 6-chloro-2-aminobenzothiazole in dry acetone and reacting it with ethyl chloroacetate under reflux conditions, yielding various substituted derivatives .
The molecular formula of 6-chloro-2-fluoro-1,3-benzothiazole is CHClF NS. Its structure features:
The molecular weight is approximately 188.64 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for structural elucidation, confirming the positions of substituents on the benzothiazole ring .
6-Chloro-2-fluoro-1,3-benzothiazole can undergo various chemical reactions:
For example, when reacted with primary amines, it can yield substituted benzothiazoles with potential biological activity .
The mechanism of action for compounds like 6-chloro-2-fluoro-1,3-benzothiazole often involves:
Data from biological evaluations indicate that derivatives of benzothiazoles exhibit significant antimicrobial and anticancer activities .
Key physical properties include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases which could lead to hydrolysis or degradation .
6-Chloro-2-fluoro-1,3-benzothiazole has several notable applications:
Research continues into optimizing its synthesis and exploring new derivatives for enhanced activity against resistant strains of bacteria and cancer cells .
The exploration of halogenated benzothiazoles originated from natural product isolations and serendipitous discoveries of bioactivity in simple heterocyclic systems. Benzothiazole scaffolds gained prominence with FDA-approved drugs like riluzole (amyotrophic lateral sclerosis) and flutemetamol (Alzheimer's diagnostics), which demonstrated the pharmacophoric significance of this core [5]. Early halogenation strategies focused on C-2 and C-6 positions to enhance electrophilic character and membrane permeability. The specific combination of chlorine at C-6 and fluorine at C-2 emerged from systematic structure-activity relationship (SAR) studies in the 2010–2020 period, where researchers noted synergistic effects of these halogens on anticancer and antimicrobial potencies [6]. Modern synthetic routes now enable precise regioselective halogenation, allowing 6-chloro-2-fluoro-1,3-benzothiazole to serve as a versatile intermediate for targeted drug discovery.
The bioactivity of benzothiazoles is exquisitely sensitive to substituent effects, governed by three key physicochemical parameters:
Dual-functional benzothiazoles represent a frontier in infectious disease and oncology research. Recent studies focus on:
Table 1: Global Research Focus on Halogenated Benzothiazoles (2020–2025)
Therapeutic Area | Key Molecular Targets | Representative Derivatives | Biological Outcomes |
---|---|---|---|
Oncology | AKT/ERK pathways, DNA topoisomerase | PMX610, Compound 4i | Selective cytotoxicity in NSCLC lines (IC₅₀ 1–10 μM) |
Antimicrobials | FtsZ, MurB, DNA gyrase | Styryl-benzothiazoles, MBT-carbapenems | MIC 0.25–2 μg/mL against ESKAPE pathogens |
Inflammation | TNF-α, IL-6, COX-2 | N'-(1,3-benzothiazol-2-yl)benzohydrazides | 70–78% edema inhibition at 100 mg/kg |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5